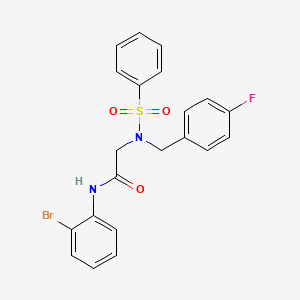
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of an enzyme called dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the breakdown of a hormone called glucagon-like peptide-1 (GLP-1), which regulates blood sugar levels. By inhibiting DPP-4, N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide increases the levels of GLP-1, leading to improved glucose regulation and other physiological effects.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve glucose regulation and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for DPP-4 inhibition. This allows researchers to study the effects of GLP-1 without interference from other enzymes. However, one limitation of using N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use in treating neurodegenerative diseases. N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective effects in animal models, making it a potential therapeutic agent for these diseases. Another area of interest is the development of N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide derivatives with improved specificity and reduced toxicity. Finally, more research is needed to fully understand the biochemical and physiological effects of N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions. It starts with the reaction of 2-bromobenzaldehyde with 4-fluorobenzylamine to form 2-bromo-N-(4-fluorobenzylidene)aniline. This compound is then reacted with N-phenylsulfonylglycine to form N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c22-19-8-4-5-9-20(19)24-21(26)15-25(14-16-10-12-17(23)13-11-16)29(27,28)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYZGSJRWHOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2-bromophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

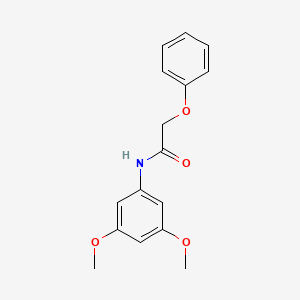

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)
![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)
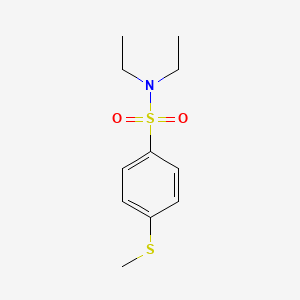
![4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)
![2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)
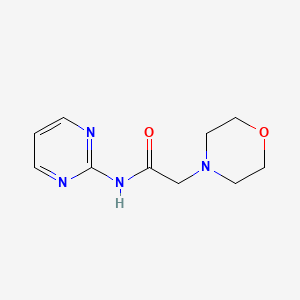
![5-[(2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5761627.png)
![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)
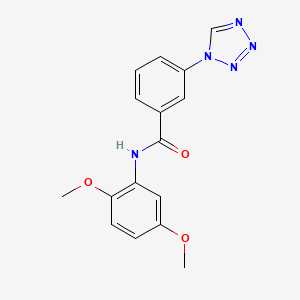
![ethyl 5-amino-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5761659.png)